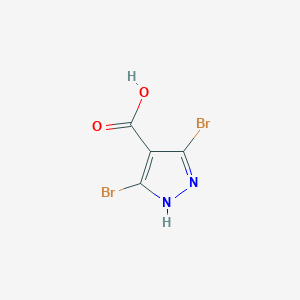
5,5''-Bis(trimetilstannyl)-2,2':5',2''-tertiofeno
Descripción general
Descripción
5,5’‘-Bis(trimethylstannyl)-2,2’:5’,2’'-terthiophene is a chemical compound with the empirical formula C14H22S2Sn2 and a molecular weight of 491.87 . It is used for the synthesis of small molecules and polymer semiconductors for OFETs, OLED, PLED, OPV applications .
Synthesis Analysis
The compound can be synthesized from commercially available 2,2’-bithiophene, which is lithiated selectively at 5,5’-positions, using two equivalents of n-BuLi in anhydrous THF at −78 °C .Molecular Structure Analysis
The Stille-coupling reaction of cyclobutene 1 with 5,5′-bis(trimethylstannyl)-2,2′-bithiophene (2THSn) using [Pd(π-cinnamyl)Cl]2 as the precatalyst and tBuXPhos as the ligand, resulted in a 34% yield of soluble red solids and side products .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 96-100°C . The boiling point is predicted to be 418.2±55.0 °C . It has a density, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, freely rotating bonds, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume .Aplicaciones Científicas De Investigación
Transistores de efecto de campo orgánico (OFET)
Este compuesto se puede utilizar para la síntesis de moléculas pequeñas y semiconductores de polímeros para OFET . Los OFET son un tipo de transistor de efecto de campo que utiliza un semiconductor orgánico en su canal. Se utilizan en electrónica orgánica por su alta movilidad, flexibilidad y facilidad de fabricación.
Diodos emisores de luz orgánicos (OLED)
5,5’‘-Bis(trimetilstannyl)-2,2’:5’,2’'-tertiofeno también se utiliza en la producción de OLED . Los OLED se utilizan en la creación de pantallas digitales en dispositivos como televisores, monitores de computadora y sistemas portátiles como teléfonos inteligentes y consolas de juegos portátiles.
Diodos emisores de luz de polímero (PLED)
Este compuesto se utiliza en la síntesis de polímeros semiconductores para aplicaciones PLED . Los PLED son un tipo de diodo emisor de luz orgánico (OLED) que utiliza polímeros conductores electroluminiscentes. Estos dispositivos son atractivos por su flexibilidad mecánica y su potencial para una gran cobertura de área.
Fotovoltaica orgánica (OPV)
5,5’‘-Bis(trimetilstannyl)-2,2’:5’,2’'-tertiofeno se utiliza en la síntesis de moléculas pequeñas y semiconductores de polímeros para aplicaciones OPV . Los OPV son un tipo de fotovoltaica que utiliza electrónica orgánica, una rama de la electrónica que se ocupa de polímeros orgánicos conductores o pequeñas moléculas orgánicas, para la absorción de luz y el transporte de carga.
Síntesis de polímeros de baja banda prohibida
Este compuesto se puede preparar a partir de 2,2'-bitiofeno, que es una unidad rica en electrones y donante si está incrustado en semiconductores de polímeros de baja banda prohibida . Los polímeros de baja banda prohibida son de gran interés en el campo de la electrónica orgánica debido a sus posibles aplicaciones en dispositivos fotovoltaicos, transistores de efecto de campo y diodos emisores de luz.
Síntesis de polímeros redox π-conjugados fuertemente n-dopables
Reaccionando con 4,9-dibromo-2,7-bis(2-octildodecil)-Benzo[3,8]fenantrolina-1,3,6,8-(2H,7H)-tetrona, 5,5’‘-Bis(trimetilstannyl)-2,2’:5’,2’'-tertiofeno produce un polímero redox π-conjugado fuertemente n-dopable . Estos polímeros son de interés debido a sus posibles aplicaciones en electrónica orgánica.
Safety and Hazards
Propiedades
IUPAC Name |
trimethyl-[5-[5-(5-trimethylstannylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6S3.6CH3.2Sn/c1-3-9(13-7-1)11-5-6-12(15-11)10-4-2-8-14-10;;;;;;;;/h1-6H;6*1H3;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKQPMKITUNTEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)[Sn](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24S3Sn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70778123 | |
| Record name | ([1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70778123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
574.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178931-63-0 | |
| Record name | ([1~2~,2~2~:2~5~,3~2~-Terthiophene]-1~5~,3~5~-diyl)bis(trimethylstannane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70778123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5''-Bis(trimethylstannyl)-2,2':5',2''-terthiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




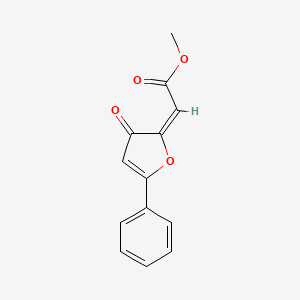


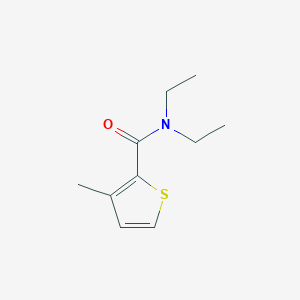

![2-[[5-[(Dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethanamine;oxalic acid](/img/structure/B1661852.png)

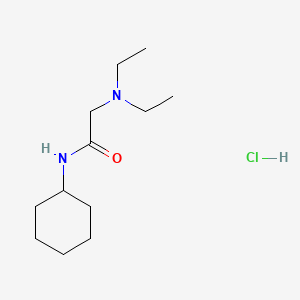

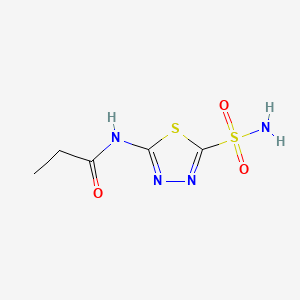
![1,5-Dioxaspiro[2.4]heptan-4-one](/img/structure/B1661861.png)
